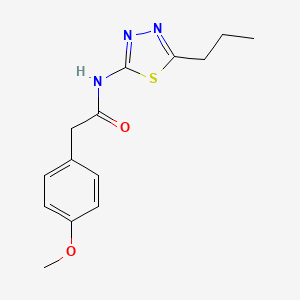![molecular formula C16H15BrN6OS B5255785 N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5255785.png)
N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a pyridine ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the bromination of pyridine to obtain 5-bromo-2-pyridine.
Synthesis of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving ethyl hydrazine and 3-pyridinecarboxaldehyde.
Coupling Reaction: The final step involves coupling the brominated pyridine with the triazole derivative using a sulfanyl linkage, followed by acetylation to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the pyridine rings, converting them to amines.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving pyridine and triazole derivatives.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.
Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of the triazole and pyridine rings allows it to form hydrogen bonds and π-π interactions with target molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
- N-(5-Chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(5-Fluoro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparison:
- Uniqueness: The bromine atom in N-(5-Bromo-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides unique reactivity compared to its chloro and fluoro counterparts. Bromine is a better leaving group, making the compound more reactive in substitution reactions.
- Applications: While all similar compounds can be used in drug development and materials science, the specific reactivity of the bromine derivative makes it more suitable for certain catalytic and synthetic applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6OS/c1-2-23-15(11-4-3-7-18-8-11)21-22-16(23)25-10-14(24)20-13-6-5-12(17)9-19-13/h3-9H,2,10H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAWPAMZXGYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide dihydrochloride](/img/structure/B5255713.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide](/img/structure/B5255715.png)
![3-(4-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5255723.png)
![N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5255729.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide](/img/structure/B5255732.png)
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate](/img/structure/B5255749.png)
![3-ethyl-4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-methylpiperazin-2-one](/img/structure/B5255760.png)
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B5255767.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]benzamide](/img/structure/B5255769.png)
![4-({5-[(2-phenoxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5255778.png)
![3-(4-tert-butylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5255793.png)
![1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one](/img/structure/B5255799.png)

